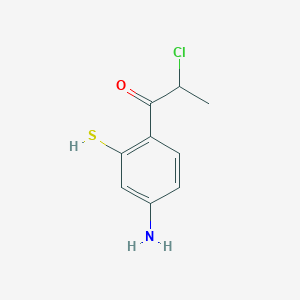
1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one is a useful research compound. Its molecular formula is C9H10ClNOS and its molecular weight is 215.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropropanone moiety with an amino and mercapto group on the aromatic ring, which contributes to its reactivity and biological profile. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The mercapto group can donate electrons, scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Induction of apoptosis |
| HCT116 (Colorectal) | 12.3 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 20.5 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types.
Case Studies
-
Study on MCF-7 Cells :
- The compound was tested at various concentrations, showing a dose-dependent increase in apoptosis as measured by flow cytometry. The study demonstrated that treatment with this compound resulted in increased caspase-3 activity, confirming its role as an apoptotic agent.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, supporting the in vitro findings.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)7-3-2-6(11)4-8(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
ALZPRXYQQXQNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















